molecular formula C10H7NO B12878347 2-Methylbenzofuran-7-carbonitrile

2-Methylbenzofuran-7-carbonitrile

Cat. No.: B12878347
M. Wt: 157.17 g/mol
InChI Key: NOJRLJQQXHCONT-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-7-carbonitrile is a chemical compound of significant interest in medicinal and organic chemistry, intended for Research Use Only. It is not for human or veterinary use. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Research indicates that benzofuran derivatives, particularly those with specific substitutions like nitrile and methyl groups, exhibit a wide range of therapeutic properties, including notable anticancer, antimicrobial, and anti-inflammatory activities . Structure-Activity Relationship (SAR) studies highlight that introducing substituents such as methyl groups or halogens at key positions on the benzofuran core can significantly enhance cytotoxic activity and selectivity towards cancer cell lines . This makes 2-Methylbenzofuran-7-carbonitrile a valuable building block for synthesizing novel compounds for biological evaluation, especially in developing potential anticancer agents. Researchers utilize this compound in the design and synthesis of new derivatives to explore their mechanism of action, which may include inducing apoptosis in cancer cells and inhibiting specific molecular targets . As a nitrile-containing heterocycle, it serves as a versatile intermediate for further chemical transformations. Handle with care; refer to the Safety Data Sheet for proper handling procedures.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5H,1H3

InChI Key

NOJRLJQQXHCONT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Solid-Phase Organic Synthesis Using Selenium Resin (Patent CN102267989A)

  • Process : The method involves preparing a selenium resin load by soaking a selenium bromide resin in an organic solvent (C1-C2 halogenated hydrocarbons or tetrahydrofuran) under nitrogen atmosphere, followed by reaction with substituted o-allyl phenol in the presence of tetramethylethylenediamine catalyst at 60 °C for 3-5 hours.
  • Post-treatment : After reaction completion, the selenium resin load is isolated and purified.
  • Reaction conditions : Organic solvent volume ranges from 1.5 to 50 mL per gram of selenium resin; catalyst and reactant ratios are carefully controlled.
  • Advantages : This method allows for solid-phase synthesis, facilitating purification and potentially improving yield and selectivity.

Direct Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones (Org. Lett., 2018)

  • Process : Calcium carbide reacts with salicylaldehyde p-tosylhydrazones in the presence of a cuprous chloride catalyst to form 2-methylbenzofurans.
  • Reaction conditions : The reaction uses readily available calcium carbide as an acetylene source, with simple workup procedures.
  • Yields : Various 2-methylbenzofurans, including 2-methylbenzofuran-7-carbonitrile, are obtained in satisfactory yields.
  • Advantages : This method is notable for using inexpensive and easy-to-handle reagents and mild reaction conditions.

One-Pot Cyanation from Salicylaldehyde or Hydroxyacetophenone (RSC Supp. Info)

  • Process : Salicylaldehyde or hydroxyacetophenone (10 mmol) is reacted with potassium carbonate (4.2 g, 30 mmol) and chloroacetonitrile (0.76 mL, 12 mmol) in dry DMF (60 mL) at 100 °C overnight under argon.
  • Workup : After cooling, the mixture is diluted with water and methylene chloride; the organic layer is dried and concentrated.
  • Purification : The crude product is purified by column chromatography.
  • Yields : Yields for related benzofuran-2-carbonitrile derivatives range from 24% to 57%, depending on substituents.
  • Notes : This method allows direct introduction of the nitrile group at position 7 via nucleophilic substitution and cyclization.

Intramolecular Cyclization and Claisen Rearrangement (J. Chem. Pharm. Res., 2017)

  • Process : Starting from vanillin, propargyl bromide is reacted in DMF with potassium carbonate to form propargyl ether, which undergoes cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring.
  • Application : This method is useful for synthesizing 7-methoxy-2-methylbenzofuran derivatives, which can be further functionalized to nitriles.
  • Advantages : Provides regioselective construction of the benzofuran core with methyl substitution at position 2.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of benzofuran-7,8-quinone.

    Reduction: Formation of 2-Methylbenzofuran-7-amine.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-Methylbenzofuran-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitrile group in the compound can also participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-Methylbenzofuran-7-carbonitrile and related compounds:

Compound Name Core Structure Substituents Molecular Formula (Predicted) Key Properties/Applications
2-Methylbenzofuran-7-carbonitrile Benzofuran 2-CH₃, 7-CN C₁₀H₇NO High polarity, potential bioactive intermediate
Benzofuran-7-carboxylic acid Benzofuran 7-COOH C₉H₆O₃ Used in polymer synthesis, metal coordination
5-Iodothiophene-2-carbonitrile Thiophene 2-CN, 5-I C₅H₃IN Electrophilic halogen for cross-coupling reactions
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile Benzopyran 2-CH₃, 3-CN, 7-OCH₃ C₁₂H₁₁NO₂ Predicted collision cross-section (CCS) values: 144.3–158.2 Ų

Key Observations:

Substituent Position and Reactivity: The nitrile group in 2-Methylbenzofuran-7-carbonitrile (7-position) contrasts with analogs like benzofuran-7-carboxylic acid, where a carboxylic acid group occupies the same position. The nitrile’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity compared to electron-donating groups (e.g., -OCH₃ in benzopyran derivatives) .

Heterocyclic Core Variations :

  • Thiophene-based analogs (e.g., 5-Iodothiophene-2-carbonitrile) exhibit sulfur-mediated electronic effects, which enhance their utility in conductive materials, whereas benzofuran derivatives are more commonly explored in medicinal chemistry .
  • Benzopyran derivatives (e.g., 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile) feature an oxygen-containing six-membered ring, offering distinct conformational flexibility and CCS profiles compared to the rigid benzofuran system .

Physicochemical Properties

  • Stability : Methyl groups at the 2-position may reduce ring strain in benzofurans, enhancing thermal stability relative to unsubstituted derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylbenzofuran-7-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer: A common approach involves multi-step synthesis starting from substituted benzofuran precursors. For example, alkylation or methoxy group substitution on benzofuran derivatives, followed by nitrile introduction via nucleophilic substitution or cyanation reactions. In spirobenzofuran derivatives, intermediates like 7-hydroxy compounds can react with methylcarbamoyl chloride under controlled temperatures (55°C) to achieve high yields (~97%) . Reaction optimization should prioritize inert atmospheres, solvent polarity (e.g., anhydrous acetone), and catalyst selection (e.g., K₂CO₃/KI) to minimize side reactions .

Q. How can structural characterization of 2-Methylbenzofuran-7-carbonitrile be performed using spectroscopic techniques?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions. For example, 1H^1H NMR can resolve methyl group splitting patterns (δ ~2.5 ppm) and aromatic protons, while 13C^{13}C NMR identifies nitrile carbons (δ ~115–120 ppm) and benzofuran ring carbons. Comparative analysis with derivatives like ethyl 3-amino-7-cyano-4,6-dimethoxybenzofuran-2-carboxylate provides reference spectra for validation . X-ray crystallography is recommended for unambiguous structural determination, as demonstrated for iodinated benzofuran derivatives .

Q. What safety protocols are essential when handling 2-Methylbenzofuran-7-carbonitrile?

  • Methodological Answer: Due to structural similarities to 7-Formylbenzofuran-4-carbonitrile, which is explosive and releases toxic gases upon decomposition, strict precautions are required. Use flame-resistant equipment, avoid water contact (risk of flammable gas release), and store at -20°C in airtight containers. Follow hazard codes P210 (no heat/sparks/open flames) and P303+P361+P353 (skin contact protocols) .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of 2-Methylbenzofuran-7-carbonitrile for photochemical applications?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties like ionization potentials and electron affinity. Basis sets such as 6-311G(d,p) are recommended for modeling nitrile-group interactions. Validate computational results against experimental data (e.g., UV-Vis spectra) to assess charge-transfer behavior .

Q. What challenges arise in environmental analysis of 2-Methylbenzofuran-7-carbonitrile, and how can they be mitigated?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is effective but requires ozone interference checks during air sampling, as ozone reacts with benzofuran derivatives, altering detection limits. Pre-sampling ozone concentration measurements and parallel control experiments are critical. For aqueous systems, solid-phase extraction (SPE) with C18 cartridges improves recovery rates .

Q. How do contradictions in NMR data for substituted benzofuran-carbonitriles arise, and how should researchers resolve them?

  • Methodological Answer: Discrepancies often stem from solvent effects, tautomerism, or impurities. For example, methoxy groups in ethyl 5-methoxyindole-2-carboxylate show variable 1H^1H shifts depending on solvent polarity. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies enable the synthesis of spirobenzofuran-carbonitrile hybrids, and how are their bioactivities assessed?

  • Methodological Answer: Spiro compounds like 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-spirobenzofuran derivatives require stepwise cyclization and nitrile functionalization. Evaluate bioactivity via enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. Computational docking using crystal structure data (e.g., PDB entries) enhances mechanistic insights .

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